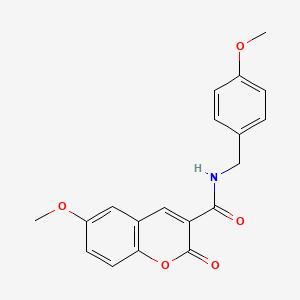![molecular formula C19H22N4O3 B5521598 N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide" falls within the class of compounds that involve complex synthesis and analysis due to their intricate molecular structure. These compounds, including isonicotinamide derivatives, have been explored for various biochemical applications, including their reactivation efficacy toward inhibited enzymes such as human acetylcholinesterase (hAChE) (Karade et al., 2016).
Synthesis Analysis
The synthesis of related isonicotinamide derivatives often involves multi-step processes, including the formation of bis-pyridinium derivatives and further modifications to enhance their biochemical efficacy. For instance, Karade et al. (2016) discussed the synthesis and in vitro evaluation of isonicotinamide derivatives for reactivating sarin and VX inhibited hAChE, highlighting the complexity and precision required in such synthetic processes.
Molecular Structure Analysis
The molecular structure of compounds similar to "N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide" is characterized by multiple functional groups, including pyridine and isonicotinamide moieties. These structures are often analyzed using techniques such as Fourier transform infrared spectroscopy, NMR, and X-ray diffraction, as seen in studies on hydrogelators derived from N-(4-pyridyl)isonicotinamide (Kumar et al., 2004).
Chemical Reactions and Properties
The chemical properties of isonicotinamide derivatives are influenced by their structural components, leading to varied reactivity and interaction patterns. The reactivation kinetics of these compounds against inhibited enzymes, their acid dissociation constants, and IC50 values are crucial aspects of their chemical behavior (Karade et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the compound's behavior in different environments. The gelation properties and morphological characteristics of related compounds, such as those derived from isonicotinamide, provide insight into their physical behavior (Kumar et al., 2004).
科学的研究の応用
Crystal Engineering and Pharmaceutical Cocrystals
Research has demonstrated the use of carboxamide-pyridine N-oxide synthon, which is sustained via N-H...O- hydrogen bonding and C-H...O interaction, for assembling isonicotinamide N-oxide in a triple helix architecture. This approach is exploited in the synthesis of cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing a novel application in crystal engineering and the design of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).
Hydrogel Formation
In the field of materials science, derivatives of isonicotinic acid have been synthesized and evaluated for their ability to form hydrogels. Specifically, N-(4-pyridyl)isonicotinamide has been found to be an efficient hydrogelator, capable of forming hydrogels across a wide range of concentrations. This discovery opens up possibilities for its use in creating novel materials with potential applications in drug delivery and tissue engineering (Kumar, Jose, Dastidar, & Das, 2004).
Metabolic Pathways
Another study focused on the metabolism, excretion, and pharmacokinetics of a specific dipeptidyl peptidase IV inhibitor, providing insights into its disposition in rats, dogs, and humans. Understanding the metabolic pathways of such compounds is crucial for drug development and safety assessment (Sharma et al., 2012).
Synthetic Methodologies
Research into synthetic methodologies has led to the development of novel compounds and reaction processes. For instance, studies have explored the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines and their reactions, which could lead to new routes for synthesizing biologically active molecules or intermediates for further chemical transformations (Mekheimer, Mohamed, & Sadek, 1997).
Antimicrobial Activity
Furthermore, triazole derivatives synthesized from isonicotinic acid hydrazide have shown significant antimicrobial activity against a variety of microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents, which is a critical area of research given the rising challenge of antibiotic resistance (Mishra et al., 2010).
特性
IUPAC Name |
N-[(3R,4R)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-17-13-23(18(25)4-3-14-2-1-8-21-12-14)11-7-16(17)22-19(26)15-5-9-20-10-6-15/h1-2,5-6,8-10,12,16-17,24H,3-4,7,11,13H2,(H,22,26)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZHVNPIMRKECZ-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)

![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)
![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)
